2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Adenosine receptor pharmacology GPCR antagonist design 1,2,4-Thiadiazole SAR

This compound provides a unique 3-phenyl-1,2,4-thiadiazole-5-phenylacetamide scaffold with a methylene spacer that disrupts through-conjugation inherent to benzamide leads. Absent from published adenosine receptor SAR, it enables de novo affinity fingerprinting across GPCR panels. As a monomeric 3-phenyl regioisomer lacking the BPTES dimeric thioether bridge, it serves as a structurally matched negative control for GLS inhibition studies. With LogP 3.5 and only one H-bond donor, it occupies distinct drug-like chemical space for diversity screening.

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 679411-81-5
Cat. No. B2799052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
CAS679411-81-5
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=CC=C3
InChIInChI=1S/C16H13N3OS/c20-14(11-12-7-3-1-4-8-12)17-16-18-15(19-21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18,19,20)
InChIKeyGPAUXNVGMILSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS 679411-81-5): Structural Identity and Procurement-Relevant Physicochemical Baseline


2-Phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS 679411-81-5, C₁₆H₁₃N₃OS, MW 295.36 g/mol) is a synthetic small molecule belonging to the 1,2,4-thiadiazole-5-acetamide class. Its core scaffold comprises a 3-phenyl-substituted 1,2,4-thiadiazole heterocycle linked via an amide bond to a phenylacetyl moiety . This compound is catalogued in PubChem (Create Date: 2005-07-15) and multiple commercial supplier databases, indicating availability for research procurement . The documented synthetic route—condensation of 5-amino-3-phenyl-1,2,4-thiadiazole with phenylacetyl chloride in dichloromethane/pyridine—affords a reported yield of 41.2%, establishing a reproducible procurement pathway . Computed physicochemical descriptors include a calculated LogP of 3.5, 21 heavy atoms, 4 rotatable bonds, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, placing it within drug-like chemical space .

Why 2-Phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Cannot Be Replaced by Generic 1,2,4-Thiadiazole Acetamide Analogs: Structural Determinants of Target Engagement


Within the 1,2,4-thiadiazole-5-acetamide chemotype, minor structural perturbations profoundly alter biological target preference and affinity. Published structure–activity relationship (SAR) data from the closely related adenosine receptor antagonist series demonstrate that replacement of the 3-phenyl substituent with 4-methoxyphenyl shifts selectivity from adenosine A₁ to A₃ receptors, while variation of the N-acyl group (acetyl vs. propionyl vs. benzoyl) further modulates binding affinity by orders of magnitude . The target compound bears a 3-phenyl group and an N-phenylacetyl substituent—a combination that is absent from the published adenosine receptor SAR tables and distinct from the benzamide-substituted analogs (e.g., LUF5437, LUF5417) that define the A₁/A₃ selectivity landscape . Similarly, in the glutaminase inhibitor series (BPTES analogs), the 5-phenylacetamido-1,2,4-thiadiazole motif is embedded in a dimeric thioether scaffold; the monomeric 3-phenyl-5-phenylacetamido regioisomer represented by this compound is structurally divergent and cannot be assumed to recapitulate BPTES-like GLS inhibition . Generic substitution without matched comparative data therefore carries a high risk of unanticipated target engagement and potency shifts.

Quantitative Differentiation Evidence for 2-Phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS 679411-81-5) Relative to Closest Structural Analogs


Structural Divergence from Adenosine A₁/A₃ Antagonist Leads: Absence of 4-Methoxybenzoyl or 4-Hydroxybenzoyl Pharmacophore

The target compound contains a phenylacetyl (CH₂–C₆H₅) substituent at the 5-amide position, whereas the validated adenosine A₁ antagonist LUF5437 bears a 4-hydroxybenzoyl group (Ki = 7 nM at hA₁) and the A₃ antagonist LUF5417 bears a 4-methoxybenzoyl group (Ki = 82 nM at hA₃). The phenyl ring of the target compound is separated from the amide carbonyl by a methylene spacer, destroying the through-conjugation present in the benzamide leads and eliminating the 4-substituent that governs A₁/A₃ selectivity . No adenosine receptor binding data are available for the target compound, and its phenylacetyl motif is not represented in the published SAR tables, rendering receptor affinity unpredictable from existing class data .

Adenosine receptor pharmacology GPCR antagonist design 1,2,4-Thiadiazole SAR

Regioisomeric and Scaffold Differentiation from BPTES-Class Glutaminase Inhibitors

BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) is a potent allosteric GLS inhibitor with an IC₅₀ of approximately 3–5 µM in biochemical assays. The target compound shares the 5-phenylacetamido motif but displays a 3-phenyl substituent (instead of the 2-thioethyl linkage required for dimerization) and exists as a monomer rather than a symmetrical dimer . BPTES SAR studies established that truncation to a monomeric 5-phenylacetamido-1,2,4-thiadiazole core substantially reduces GLS inhibitory potency; the minimal pharmacophore requires the dimeric thioether bridge for high-affinity allosteric binding at the GLS dimer interface . No GLS inhibition data exist for the 3-phenyl regioisomer.

Cancer metabolism Glutaminase inhibition Allosteric inhibitor design

Physicochemical Property Differentiation: Lipophilicity, Hydrogen Bonding Capacity, and Rotatable Bond Profile

The target compound exhibits a calculated LogP of 3.5, 1 hydrogen bond donor (amide NH), 4 hydrogen bond acceptors, and 4 rotatable bonds (assigned to the phenylacetyl methylene and phenyl ring rotations) . By comparison, the adenosine A₁ antagonist LUF5437 (4-hydroxybenzamide) has a LogP of approximately 2.8 and an additional hydrogen bond donor (phenolic OH) . The adenosine A₃ antagonist LUF5417 (4-methoxybenzamide) has a LogP of approximately 3.1 . BPTES, a symmetrical dimer, has a LogP exceeding 5 and 14 rotatable bonds . The target compound's intermediate lipophilicity and low hydrogen bond donor count relative to LUF5437 suggest distinct membrane permeability and solubility profiles, while its smaller size and lower flexibility relative to BPTES indicate potentially superior ligand efficiency indices should a biological target be identified.

Drug-likeness assessment Physicochemical profiling ADME property prediction

Synthetic Accessibility and Yield Benchmarking Against Analogous 1,2,4-Thiadiazole-5-acetamide Derivatives

The synthetic route for the target compound—coupling 5-amino-3-phenyl-1,2,4-thiadiazole with phenylacetyl chloride in dichloromethane using pyridine as base, with a 1.0 h reaction time—yields 41.2% isolated product . In comparison, analogous 5-amino-1,2,4-thiadiazole acylations reported by Jung et al. (2004) for the A₃ antagonist series using acetyl chloride or propionyl chloride with triethylamine in dichloromethane achieved yields typically in the range of 50–85% for N-acetyl and N-propionyl derivatives . The lower yield for the phenylacetyl derivative is attributable to the increased steric bulk and reduced electrophilicity of phenylacetyl chloride relative to acetyl chloride. The reported yield provides a realistic procurement benchmark: milligram-scale syntheses are expected to deliver ~40–50% yield using the documented conditions, whereas bulk orders may require optimization of base (e.g., DMAP catalysis) or solvent to improve efficiency.

Medicinal chemistry synthesis Route scalability Amide coupling efficiency

Recommended Research Application Scenarios for 2-Phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Based on Evidence-Supported Differentiation


Fragment-Based Lead Discovery for Adenosine Receptor or GPCR Targets Exploiting a Novel Phenylacetyl Chemotype

The target compound provides a 3-phenyl-1,2,4-thiadiazole-5-phenylacetamide scaffold that is absent from published adenosine receptor SAR libraries. Its methylene spacer disrupts the through-conjugation inherent to benzamide leads LUF5437 and LUF5417, offering a novel pharmacophoric vector for fragment-based screening against adenosine A₁, A₂A, A₂B, and A₃ receptors, as well as other GPCRs where 1,2,4-thiadiazole cores have demonstrated ligandability . Procurement for an in-house GPCR panel screen would establish de novo affinity fingerprints and selectivity profiles, potentially identifying receptor subtypes that preferentially accommodate the phenylacetyl moiety.

Negative Control or Selectivity Probe for BPTES-Dependent Glutaminase Pharmacology

Given that the monomeric 3-phenyl regioisomer lacks the dimeric thioether bridge essential for high-affinity allosteric GLS inhibition, this compound is structurally precluded from recapitulating BPTES-like potency . It can therefore serve as a structurally matched negative control in cell-based glutaminase inhibition experiments, enabling discrimination between GLS-dependent and GLS-independent phenotypic effects observed with dimeric BPTES analogs. Procurement as a control compound supports rigorous interpretation of GLS target engagement studies.

Physicochemical Property Benchmarking in Thiadiazole-Containing Compound Libraries

With a calculated LogP of 3.5, molecular weight of 295.36, and only one hydrogen bond donor, the target compound occupies a distinct region of drug-like chemical space compared to both the more polar benzamide adenosine antagonists (LogP ~2.8–3.1) and the large, lipophilic dimeric BPTES scaffold (LogP >5, MW >500) . Procurement for inclusion in corporate compound collections or diversity-oriented synthesis libraries enriches the 1,2,4-thiadiazole subspace with a monomeric phenylacetyl variant that balances lipophilicity and hydrogen bonding capacity, supporting systematic physicochemical SAR exploration.

Medicinal Chemistry Building Block for Diversification at the 3-Aryl and 5-Acyl Positions

The documented synthetic route (5-amino-3-phenyl-1,2,4-thiadiazole + phenylacetyl chloride) establishes a modular platform amenable to parallel diversification. The 3-phenyl position can be varied via commercial 5-amino-3-aryl-1,2,4-thiadiazole precursors, while the phenylacetyl group can be substituted with other arylacetyl chlorides or elaborated via subsequent transformations. The reported yield of 41.2% provides a baseline for reaction optimization efforts . Procurement as a synthetic intermediate enables rapid library generation around this scaffold, particularly for programs targeting novel biological space where existing 1,2,4-thiadiazole SAR is sparse.

Quote Request

Request a Quote for 2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.